molecular formula C20H27BrN2O B11631596 2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11631596
M. Wt: 391.3 g/mol
InChI Key: SFWLTVBQXGEAQB-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the tricyclic core through a series of cyclization reactions. . The propyl groups are usually introduced through alkylation reactions using propyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: 4-Bromobenzaldehyde, 4-Bromobenzoic acid.

    Reduction: Phenyl derivatives.

    Substitution: Azido or thiol-substituted derivatives.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the diazatricyclic core may interact with enzyme active sites, potentially inhibiting their activity . The propyl groups contribute to the compound’s hydrophobicity, enhancing its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one is unique due to its tricyclic structure, which imparts distinct chemical and biological properties. Unlike simpler bromophenyl derivatives, this compound’s rigid framework and multiple functional groups allow for diverse interactions with biological targets and chemical reagents, making it a versatile tool in research and industrial applications.

Properties

Molecular Formula

C20H27BrN2O

Molecular Weight

391.3 g/mol

IUPAC Name

2-(4-bromophenyl)-5,7-dipropyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C20H27BrN2O/c1-3-9-19-11-22-13-20(10-4-2,18(19)24)14-23(12-19)17(22)15-5-7-16(21)8-6-15/h5-8,17H,3-4,9-14H2,1-2H3

InChI Key

SFWLTVBQXGEAQB-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC=C(C=C4)Br)CCC

Origin of Product

United States

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